3-Fluoro-2-nitrobenzotrifluoride
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Overview
Description
3-Fluoro-2-nitrobenzotrifluoride is an organic compound with the molecular formula C7H3F4NO2. It is a derivative of benzene, characterized by the presence of a fluoro, nitro, and trifluoromethyl group attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .
Preparation Methods
The synthesis of 3-Fluoro-2-nitrobenzotrifluoride typically involves the nitration of 1-fluoro-3-(trifluoromethyl)benzene. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. Industrial production methods may involve more advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
3-Fluoro-2-nitrobenzotrifluoride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Fluoro-2-nitrobenzotrifluoride is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and interactions.
Medicine: The compound is investigated for its potential use in pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-nitrobenzotrifluoride involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluoro and trifluoromethyl groups influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
3-Fluoro-2-nitrobenzotrifluoride can be compared with similar compounds such as:
- 2-Fluoro-1-nitro-3-(trifluoromethyl)benzene
- 4-Chloro-1-nitro-2-(trifluoromethyl)benzene
- 1-Fluoro-3-nitro-2-(trifluoromethyl)benzene
These compounds share similar structural features but differ in the position of substituents on the benzene ring, which can influence their chemical properties and reactivity .
Properties
IUPAC Name |
1-fluoro-2-nitro-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-5-3-1-2-4(7(9,10)11)6(5)12(13)14/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNQDXJGTLXDGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)[N+](=O)[O-])C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10603182 |
Source
|
Record name | 1-Fluoro-2-nitro-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10603182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214335-98-4 |
Source
|
Record name | 1-Fluoro-2-nitro-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10603182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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